Aspartyllysine

Übersicht

Beschreibung

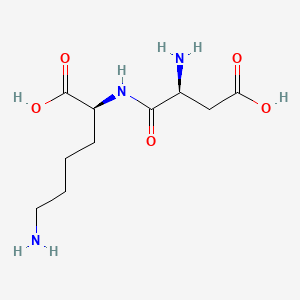

Aspartyllysine is a hydrophilic dipeptide composed of aspartic acid and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides, including this compound, are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aspartyllysine can be synthesized through the coupling of aspartic acid and lysine using peptide bond formation techniques. The reaction typically involves the activation of the carboxyl group of aspartic acid, followed by its reaction with the amino group of lysine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using solid-phase peptide synthesis (SPPS). Enzymatic methods are preferred for their specificity and mild reaction conditions, while SPPS allows for the efficient production of peptides with high purity.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by Dipeptidases

Aspartyllysine can undergo hydrolysis catalyzed by metalloenzymes such as isoaspartyl dipeptidase (IadA). Structural studies of Cupriavidus pauculus IadA (CpsIadA) reveal its ability to cleave β-isoaspartyl lysine through a binuclear zinc-active site mechanism .

Key Findings :

-

Substrate Specificity : CpsIadA recognizes β-linked aspartyl residues, which are resistant to standard proteases. The enzyme’s active site coordinates with the β-carboxyl group of this compound, facilitating hydrolysis .

-

Catalytic Residues : Zinc ions and conserved residues (e.g., Glu80, His153) stabilize the tetrahedral intermediate during hydrolysis. Mutagenesis of Glu80 to Gln (E80Q) abolishes activity, confirming its role in catalysis .

Structural Data :

| Parameter | Ligand-Free CpsIadA | β-Isoaspartyl Lysine Complex |

|---|---|---|

| Resolution (Å) | 1.85 | 1.95 |

| R<sub>work</sub> | 18.9% | 18.9% |

| R<sub>free</sub> | 24.6% | 24.6% |

| PDB Accession | 5XGW | 5XGX |

Degradation via Succinimide Intermediates

The peptide backbone of this compound is susceptible to spontaneous degradation through succinimide formation, particularly under conditions that favor deprotonation of the amide nitrogen .

Mechanistic Insights :

-

Conformational Flexibility : The absence of steric hindrance from lysine’s side chain allows the peptide bond to adopt conformations that stabilize the amide anion, accelerating succinimide formation .

-

Rate Enhancement : Compared to Asp-Gly sequences, this compound’s degradation rate is modulated by lysine’s inductive effects, which lower the pK<sub>a</sub> of the amide nitrogen .

Degradation Pathway :

-

Deprotonation of the amide nitrogen initiates nucleophilic attack on the adjacent carbonyl carbon.

-

Cyclization forms a succinimide intermediate.

-

Hydrolysis of the succinimide yields isothis compound or normal this compound.

Crosslinking in Proteins

This compound participates in non-enzymatic crosslinking reactions, forming ε-(β-aspartyl)lysine isopeptides. These crosslinks are prevalent in aged proteins and materials like wool .

Experimental Evidence :

-

Crosslink Formation : Treatment of wool with glutaraldehyde or primary alkyl amines generates ε-(β-aspartyl)lysine crosslinks. These modifications improve mechanical stability but reduce solubility .

-

Analytical Methods : Improved detection using modified chromatographic techniques confirms the presence of β-aspartyl linkages in crosslinked proteins .

Crosslinking Reaction :

Stability and Environmental Factors

This compound’s reactivity is pH- and conformation-dependent. Acidic conditions favor succinimide formation, while alkaline conditions promote hydrolysis. Its zwitterionic nature (pI ~5.5) further modulates solubility and interaction with enzymes .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Metabolite Role:

Aspartyllysine is recognized as a metabolite, indicating its involvement in various metabolic pathways. It is functionally related to L-aspartic acid and L-lysine, both of which play crucial roles in protein synthesis and metabolism .

2. Neuroprotective Properties:

Research suggests that this compound may exhibit neuroprotective effects. Studies have indicated that dipeptides can influence neuronal health and may be beneficial in treating neurodegenerative diseases . The specific mechanisms by which this compound exerts these effects are still being explored.

3. Taste Modulation:

this compound has been studied for its sweet taste properties when used as a dipeptide ester. Its structural features contribute to the sweetness perception, which could be beneficial in food science for developing low-calorie sweeteners .

Industrial Applications

1. Food Industry:

Due to its taste-modulating properties, this compound can be utilized in the food industry as a flavor enhancer or sweetener. Its application could lead to the development of healthier food products with reduced sugar content while maintaining palatability.

2. Pharmaceutical Development:

this compound's role as a metabolite opens avenues for its application in pharmaceutical formulations. It may serve as a potential ingredient in drugs targeting metabolic disorders or conditions related to amino acid deficiencies .

Health and Nutrition

1. Nutritional Supplementation:

Given its amino acid composition, this compound may be considered for use in dietary supplements aimed at enhancing athletic performance or recovery. Amino acids are vital for muscle repair and growth, and dipeptides like this compound could offer enhanced absorption rates compared to free amino acids .

2. Research on Antioxidant Properties:

Emerging studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress within the body. This attribute positions it as a candidate for further research into dietary antioxidants and their health benefits .

Case Studies

Wirkmechanismus

Aspartyllysine exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein digestion and metabolism. The dipeptide may also participate in cell-signaling pathways by interacting with receptors or transporters on the cell surface .

Vergleich Mit ähnlichen Verbindungen

Aspartyllysine can be compared with other dipeptides such as:

Aspartylglutamine: Another dipeptide with similar physiological roles.

Aspartylserine: Known for its involvement in metabolic pathways.

Aspartylthreonine: Studied for its role in protein synthesis and degradation.

Uniqueness: this compound is unique due to its specific combination of aspartic acid and lysine, which imparts distinct physiological and cell-signaling properties.

Biologische Aktivität

Aspartyllysine, a dipeptide composed of aspartic acid and lysine, has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for drug development.

This compound (CAS Number: 5891-51-0) is characterized by its two constituent amino acids:

- Aspartic Acid : An acidic amino acid that plays a crucial role in protein synthesis and metabolism.

- Lysine : A basic amino acid essential for protein synthesis and various metabolic functions.

The combination of these amino acids results in a compound with distinct biochemical properties that influence its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Aspartyl Proteases : this compound has been studied for its potential as an inhibitor of aspartyl proteases, enzymes that play significant roles in various physiological processes, including protein degradation and maturation. A study highlighted the use of hydrazine derivatives as multi-valent warheads to interact with the active sites of aspartyl proteases, suggesting that this compound may share similar inhibitory properties .

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized compounds showed IC50 values indicating effective inhibition of cell proliferation in cancer models .

- Role in Cellular Signaling : this compound may influence cellular signaling pathways involved in apoptosis and cell cycle regulation. The modulation of these pathways can lead to enhanced apoptosis in cancer cells while sparing normal cells, a desirable characteristic in cancer therapeutics .

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that specific derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 2.1 μM against MGC-803 cells, indicating potent antitumor activity while maintaining low toxicity to normal cells .

- Protease Inhibition Assays : this compound derivatives were tested against endothiapepsin, a model aspartyl protease. The results indicated effective binding and inhibition, supporting the hypothesis that this compound can serve as a scaffold for developing protease inhibitors .

Data Table

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound Derivative 1 | 2.1 | MGC-803 | Cytotoxicity |

| This compound Derivative 2 | 9.5 | A549 | Cytotoxicity |

| This compound Derivative 3 | 0.9 | MCF-7 | Antitumor |

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315598 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-51-0 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.